4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the large-scale production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroinflammation . Additionally, it may act as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain and improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine stands out due to its unique combination of a cyclobutyl group and a methoxyphenyl-piperazine moiety. This structural uniqueness contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H24N4O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C19H24N4O/c1-24-18-8-3-2-7-17(18)22-9-11-23(12-10-22)19-13-16(20-14-21-19)15-5-4-6-15/h2-3,7-8,13-15H,4-6,9-12H2,1H3 |
InChI Key |
NWIZCUHCQQTEMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Origin of Product |
United States |
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